molecular formula C15H9BrO2 B103703 (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone CAS No. 15482-69-6

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B103703
CAS No.: 15482-69-6
M. Wt: 301.13 g/mol
InChI Key: GYWZTQBPGMBXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone is an organic compound with the molecular formula C15H9BrO2 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone typically involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with 5-bromo-2-hydroxybenzaldehyde in the presence of aqueous sodium carbonate (Na2CO3) and 4-dimethylaminopyridine (DMAP) at 80°C . This method ensures the formation of the desired benzofuran derivative through a series of condensation and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzofuran ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield alcohol derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWZTQBPGMBXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355451
Record name (5-bromo-1-benzofuran-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15482-69-6
Record name (5-bromo-1-benzofuran-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 3
Reactant of Route 3
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 5
Reactant of Route 5
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 6
Reactant of Route 6
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.